molecular formula C10H19NO2 B2365549 N-methoxy-N-methylcycloheptanecarboxamide CAS No. 253429-08-2

N-methoxy-N-methylcycloheptanecarboxamide

Cat. No. B2365549
CAS RN: 253429-08-2
M. Wt: 185.267
InChI Key: DCKCYNANSDDSDN-UHFFFAOYSA-N
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Description

“N-methoxy-N-methylcycloheptanecarboxamide” is a chemical compound with the CAS Number: 253429-08-2 . It has a molecular weight of 185.27 and its IUPAC name is N-methoxy-N-methylcycloheptanecarboxamide .


Synthesis Analysis

The synthesis of N-methoxy-N-methylcycloheptanecarboxamide involves the addition of triethylamine, N-methoxymethylamine, and HBTU into a solution of cycloheptylcarboxylic acid in DMF at 25°C. The mixture is then stirred for 16 hours .


Molecular Structure Analysis

The InChI code for N-methoxy-N-methylcycloheptanecarboxamide is 1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-methoxy-N-methylcycloheptanecarboxamide is a liquid at room temperature .

Scientific Research Applications

Growing Synthetic Utility N-methoxy-N-methylcycloheptanecarboxamide, commonly referred to as Weinreb amide, is recognized for its unique properties as an acylating agent. It reacts with organolithium or organomagnesium reagents and serves as a robust equivalent for an aldehyde group. Its utility extends from academic research to large-scale industrial production in pharmaceutical industries, highlighting its significance in synthetic chemistry (Balasubramaniam & Aidhen, 2008).

Reagent for β-Keto Weinreb Amides Synthesis N-methoxy-N-methylcyanoformamide, derived from N-methoxy-N-methylcycloheptanecarboxamide, has been reported to be highly reactive. It facilitates the one-pot preparation of β-carbonyl Weinreb amides, one-carbon homologated Weinreb amides, and unsymmetrical ketones from various organometallic species, showcasing the compound's versatility in complex chemical syntheses (Nugent & Schwartz, 2016).

Knorr Pyrrole Synthesis The compound's derivatives have been utilized in the Knorr pyrrole synthesis, where N-methoxy-N-methyl-α-enaminocarboxamides are prepared from enamines and Weinreb α-aminoamides. Their reaction with organometallic compounds and subsequent cyclization offers a versatile route in this synthesis process, indicating its broad applicability in heterocyclic chemistry (Alberola et al., 1999).

Effective Acylating Agents N-methoxy-N-methylamides, another derivative, are widely recognized as effective acylating agents. They have been used to produce ketones without side products when reacting with organometallics. Preparation of these amides is generally accomplished by condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, using coupling reagents, demonstrating their crucial role in synthetic methodologies (Lee & Park, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methoxy-N-methylcycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCYNANSDDSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylcycloheptanecarboxamide

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